PROTAC BRAF-V600E degrader-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC BRAF-V600E degrader-1 is a potent compound designed to target and degrade the BRAF-V600E mutant protein. This compound is part of the PROTAC (Proteolysis Targeting Chimera) class, which utilizes the ubiquitin-proteasome system to selectively degrade target proteins. This compound has shown significant efficacy in inhibiting the growth of melanoma cells by targeting the BRAF-V600E mutation, a common mutation in various cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRAF-V600E degrader-1 involves the coupling of a BRAF inhibitor with a ligand for an E3 ubiquitin ligase via a linker. The BRAF inhibitor, such as vemurafenib, is linked to a ligand for the von Hippel Lindau E3 ubiquitin ligase using a piperazine linker . The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated synthesizers and high-throughput screening methods to ensure purity and efficacy. The process would include multiple purification steps, such as high-performance liquid chromatography (HPLC), to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
PROTAC BRAF-V600E degrader-1 primarily undergoes substitution reactions during its synthesis. The key reactions involve the formation of amide bonds between the BRAF inhibitor and the E3 ligase ligand .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include organic solvents like DMSO, coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC), and catalysts like 4-dimethylaminopyridine (DMAP) . The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants .
Major Products
The major product of these reactions is the this compound compound itself, which is characterized by its ability to selectively degrade the BRAF-V600E mutant protein .
Aplicaciones Científicas De Investigación
PROTAC BRAF-V600E degrader-1 has a wide range of scientific research applications:
Mecanismo De Acción
PROTAC BRAF-V600E degrader-1 exerts its effects by inducing the degradation of the BRAF-V600E mutant protein via the ubiquitin-proteasome system. The compound forms a ternary complex with the BRAF-V600E protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein . This degradation disrupts the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
PROTAC BRAF-V600E degrader-1 is unique in its high selectivity for the BRAF-V600E mutant protein over wild-type BRAF. This selectivity minimizes off-target effects and enhances the therapeutic potential of the compound . Additionally, its ability to induce protein degradation rather than merely inhibiting protein function provides a more effective approach to targeting oncogenic proteins .
Propiedades
Fórmula molecular |
C48H54F2N10O10S |
---|---|
Peso molecular |
1001.1 g/mol |
Nombre IUPAC |
N-[3-[5-[[1-[3-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]propanoyl]piperidin-4-yl]-methylamino]-3-pyrimidin-5-ylpyrrolo[3,2-b]pyridin-1-yl]-2,4-difluorophenyl]propane-1-sulfonamide |
InChI |
InChI=1S/C48H54F2N10O10S/c1-3-25-71(66,67)56-36-8-7-34(49)45(43(36)50)59-28-33(30-26-51-29-52-27-30)44-37(59)9-11-39(54-44)57(2)31-13-17-58(18-14-31)41(62)15-19-68-21-23-70-24-22-69-20-16-53-35-6-4-5-32-42(35)48(65)60(47(32)64)38-10-12-40(61)55-46(38)63/h4-9,11,26-29,31,38,53,56H,3,10,12-25H2,1-2H3,(H,55,61,63) |
Clave InChI |
FMUGAZVOOIUFAT-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)N2C=C(C3=C2C=CC(=N3)N(C)C4CCN(CC4)C(=O)CCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CN=CN=C8)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.